(2-Aminophenyl)(1,4-diazepan-1-yl)methanone
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Overview
Description
(2-Aminophenyl)(1,4-diazepan-1-yl)methanone is a chemical compound that features a unique structure combining an aminophenyl group with a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(1,4-diazepan-1-yl)methanone typically involves the reaction of 2-aminobenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)(1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted diazepane derivatives.
Scientific Research Applications
(2-Aminophenyl)(1,4-diazepan-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can disrupt bacterial cell membranes, leading to cell lysis and death. The diazepane ring may also interact with various enzymes, inhibiting their activity and thus exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Aminophenyl)(1,4-diazepan-1-yl)methanone: Unique due to its combination of an aminophenyl group and a diazepane ring.
1,4-Diazepan-1-yl(2-thienyl)methanone: Contains a thienyl group instead of an aminophenyl group.
1,4-Diazepan-1-yl(5-isoquinolinyl)methanone: Features an isoquinolinyl group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2-aminophenyl)-(1,4-diazepan-1-yl)methanone |
InChI |
InChI=1S/C12H17N3O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9,13H2 |
InChI Key |
KPMLXOVXRWIBFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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